8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a cyclopropyl group at the 8-position and a carboxylic acid group at the 3-position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable cyclopropyl-containing aldehyde or ketone under acidic conditions. For instance, the reaction of 2-aminopyridine with cyclopropylcarboxaldehyde in the presence of a strong acid catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as dimethylformamide (DMF) at elevated temperatures can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: Used in various synthetic applications.
Uniqueness: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O2, with a molecular weight of approximately 218.22 g/mol. The compound features a unique bicyclic structure characterized by an imidazo[1,2-a]pyridine framework with a cyclopropyl group and a carboxylic acid moiety at the 3-position. This structural configuration contributes to its distinct chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of essential enzymes or disruption of cellular processes in pathogens.
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µM | |
Staphylococcus aureus | 75 µM | |
Candida albicans | 100 µM |
Antiviral Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the viral life cycle. Further research is required to elucidate the precise mechanisms and efficacy against different viral strains.
Anticancer Activity
This compound has also shown promise as an anticancer agent. Several studies have reported its cytotoxic effects against various cancer cell lines, indicating potential for development as a therapeutic agent in oncology.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical carcinoma) | 25 - 100 | |
MCF-7 (breast carcinoma) | 10 - 30 | |
A549 (lung carcinoma) | 15 - 40 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors critical for disease processes, leading to modulation of their activity. The compound's structural features enhance its reactivity and specificity towards these targets.
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of various imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells. The study highlighted that structural modifications influenced the degree of activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial testing, derivatives of imidazo[1,2-a]pyridine were evaluated for their effectiveness against Staphylococcus aureus. The results indicated that modifications at the cyclopropyl position could enhance antimicrobial potency, providing insights into the design of more effective antimicrobial agents.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)9-6-12-10-8(7-3-4-7)2-1-5-13(9)10/h1-2,5-7H,3-4H2,(H,14,15) |
InChI Key |
MDRXAKNJDIYWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CN3C2=NC=C3C(=O)O |
Origin of Product |
United States |
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